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Compound of Interest

Compound Name: 1,2,4-Trifluoro-3-methylbenzene

Cat. No.: B045586 Get Quote

An In-depth Technical Guide to 1,2,4-Trifluoro-3-methylbenzene: Identification and

Characterization for Advanced Research

Authored by a Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a

comprehensive technical overview of 1,2,4-Trifluoro-3-methylbenzene. Moving beyond a

simple data sheet, this document delves into the causality behind analytical choices, offering

field-proven insights into the definitive identification and characterization of this fluorinated

aromatic compound.

Introduction: The Significance of Fluorinated
Aromatics
Fluorinated benzene derivatives are critical building blocks in modern chemistry, particularly in

the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The strategic

introduction of fluorine atoms can significantly modulate a molecule's metabolic stability,

lipophilicity, and binding affinity. 1,2,4-Trifluoro-3-methylbenzene (also known as 2,3,6-

Trifluorotoluene) is one such compound, offering a unique substitution pattern for the

development of novel chemical entities. This guide establishes a self-validating framework for

its unambiguous identification, ensuring the integrity of downstream research and

development.
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Core Identification Parameters
The foundational step in any research workflow is the confirmation of the material's identity.

The following parameters serve as the primary identifiers for 1,2,4-Trifluoro-3-methylbenzene.

Identifier Value Source

CAS Number 119916-25-5 [1]

IUPAC Name
1,2,4-trifluoro-3-

methylbenzene
[1]

Synonym 2,3,6-Trifluorotoluene [1]

Molecular Formula C₇H₅F₃ [1]

Molecular Weight 146.11 g/mol [1]

InChI Key
VLXRWIKZIXEYRM-

UHFFFAOYSA-N
[1]

Physicochemical Properties and Structural Insights
The physical properties of 1,2,4-Trifluoro-3-methylbenzene are dictated by the interplay

between the aromatic ring and its substituents. The three electronegative fluorine atoms create

a significant dipole moment and influence the compound's boiling point and solubility, while the

methyl group adds a nonpolar character.
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Property Value Notes

Molecular Weight 146.11 g/mol
Calculated from the molecular

formula C₇H₅F₃.[1]

XLogP3 2.6
A computed value indicating

moderate lipophilicity.[1]

Boiling Point ~154-155 °C

Estimated based on

structurally similar compounds

like 1,2,4-Trifluorobenzene.[2]

Density ~1.607 g/cm³

Estimated based on

structurally similar compounds.

[2]

Expert Insight: The trifluoro-substitution pattern makes this molecule an interesting candidate

for medicinal chemistry. The fluorine atoms can block metabolic oxidation at those positions

and engage in specific hydrogen bonding or dipole interactions with target proteins, while the

methyl group provides a handle for further synthetic elaboration.

Definitive Spectroscopic and Chromatographic
Identification
A multi-technique approach is essential for the unambiguous confirmation of the structure and

purity of 1,2,4-Trifluoro-3-methylbenzene. The following sections detail the principles and

expected outcomes for key analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of this molecule, as it

provides direct information about the chemical environment of the hydrogen, carbon, and

fluorine nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the aromatic

protons and the methyl group. We expect to see a singlet for the methyl group (around 2.0-

2.5 ppm) and complex, coupled multiplets for the two aromatic protons. The key diagnostic
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feature will be the splitting of these proton signals due to coupling with the adjacent fluorine

atoms (J-coupling).

¹⁹F NMR Spectroscopy: This is crucial for confirming the fluorine substitution pattern. We

expect to see three distinct signals, one for each fluorine atom. The signals will be split into

doublets of doublets due to coupling with the other two non-equivalent fluorine atoms and

potentially smaller couplings to the aromatic protons.

¹³C NMR Spectroscopy: The carbon spectrum will show seven distinct signals. The carbons

directly bonded to fluorine will exhibit large one-bond C-F coupling constants, which are

highly diagnostic. The methyl carbon will appear as a quartet (due to coupling with its three

protons) at the high-field end of the spectrum.

Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in which

the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice.

Sample Preparation: Accurately weigh approximately 5-10 mg of the 1,2,4-Trifluoro-3-
methylbenzene sample.

Dissolution: Dissolve the sample in ~0.6-0.7 mL of the chosen deuterated solvent in a clean,

dry vial.

Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

Analysis: Insert the NMR tube into the spectrometer and acquire the ¹H, ¹³C, and ¹⁹F NMR

spectra following standard instrument protocols.

Mass Spectrometry (MS) coupled with Gas
Chromatography (GC-MS)
GC-MS is the gold standard for confirming molecular weight and assessing purity. The gas

chromatograph separates the sample from any impurities, and the mass spectrometer provides

the mass-to-charge ratio (m/z) of the parent molecule and its fragments.

Expected Mass Spectrum: The electron ionization (EI) mass spectrum should show a clear

molecular ion (M⁺) peak at m/z = 146. The isotopic pattern will be characteristic of a

molecule containing only C, H, and F. Common fragmentation patterns for fluorinated
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aromatics involve the loss of fluorine (F•) or trifluoromethyl (CF₃•) radicals, although in this

case, fragmentation will likely involve loss of H•, F•, or CH₃•, leading to characteristic

daughter ions.[3][4]

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic

solvent such as dichloromethane or ethyl acetate.

GC Column Selection: Use a standard nonpolar capillary column (e.g., DB-5ms, HP-5ms) for

good separation of aromatic compounds.

Injection: Inject 1 µL of the prepared solution into the GC inlet, which should be heated (e.g.,

250 °C) to ensure rapid volatilization.

GC Oven Program:

Initial Temperature: 60 °C, hold for 2 minutes.

Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.

Final Hold: Hold at 280 °C for 5 minutes.

MS Detection: Set the mass spectrometer to scan a range of m/z 40-400 in EI mode.

Data Analysis: Analyze the resulting chromatogram to assess purity and examine the mass

spectrum of the main peak to confirm the molecular weight and fragmentation pattern.

Analytical Workflow Visualization
The following diagram illustrates the logical flow for the comprehensive identification of a

sample purported to be 1,2,4-Trifluoro-3-methylbenzene.
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Caption: Workflow for the Identification of 1,2,4-Trifluoro-3-methylbenzene.
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Proposed Synthetic Pathway
While numerous methods exist for the synthesis of fluorinated aromatics, a common strategy

involves nucleophilic aromatic substitution (SₙAr) on highly activated precursors or through

diazotization-fluorination sequences (Balz-Schiemann reaction). A plausible route to 1,2,4-
Trifluoro-3-methylbenzene could start from a commercially available diaminotoluene.

2,5-Diaminotoluene NaNO₂, HBF₄

(Balz-Schiemann Reaction) Diazonium Salt Intermediate Heat (Δ) 2,5-Difluorotoluene Further Fluorination
(e.g., Selectfluor®) 1,2,4-Trifluoro-3-methylbenzene

Click to download full resolution via product page

Caption: A plausible synthetic route to 1,2,4-Trifluoro-3-methylbenzene.

Causality of Experimental Choices: The Balz-Schiemann reaction is a classic and reliable

method for introducing fluorine atoms onto an aromatic ring by converting an amino group into

a diazonium tetrafluoroborate salt, which then decomposes upon heating to yield the aryl

fluoride.[5] A subsequent electrophilic fluorination step could then be used to introduce the final

fluorine atom, with the directing effects of the existing substituents guiding its position.

Safety and Handling
While a specific safety data sheet for 1,2,4-Trifluoro-3-methylbenzene is not widely available,

data from structurally related compounds like 1,2,4-Trifluorobenzene can be used to establish

prudent handling practices.[6][7]
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Hazard Class Precautionary Statement

Flammable Liquid

Keep away from heat, sparks, open flames, and

hot surfaces. Use explosion-proof equipment.[2]

[6]

Skin/Eye Irritant

Causes skin and serious eye irritation. Wear

protective gloves, clothing, and eye/face

protection.[6][8]

Respiratory Irritant

May cause respiratory irritation. Use only

outdoors or in a well-ventilated area. Avoid

breathing vapors.[6][8]

First Aid Measures:

In case of inhalation: Move person into fresh air. If not breathing, give artificial respiration.[7]

[8]

In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with

water/shower.[6]

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact

lenses, if present and easy to do. Continue rinsing.[6][8]

If swallowed: Do NOT induce vomiting. Rinse mouth with water.[7]

In all cases of exposure, it is imperative to seek medical attention and show the safety data

sheet of a related compound to the attending physician.[7][8]

Conclusion
The definitive identification of 1,2,4-Trifluoro-3-methylbenzene relies on a logical and multi-

faceted analytical approach. By combining foundational identifiers like the CAS number with

advanced spectroscopic and chromatographic techniques, researchers can proceed with

confidence in the integrity of their starting material. The insights and protocols provided in this

guide serve as a robust framework for the characterization of this and other valuable
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fluorinated intermediates, ultimately upholding the principles of scientific integrity and

accelerating the pace of discovery in drug development and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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